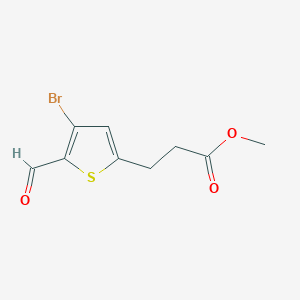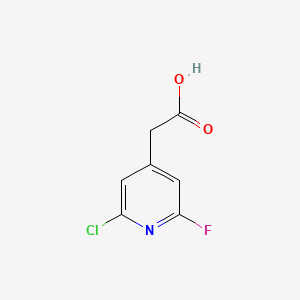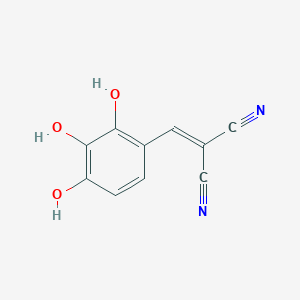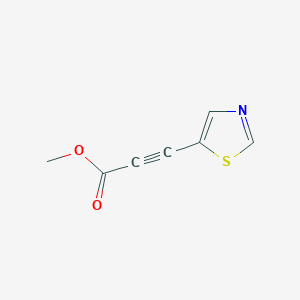
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate is an organic compound with the molecular formula C₉H₉BrO₃S and a molecular weight of 277.14 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a bromo group and a formyl group, along with a propanoate ester moiety. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate typically involves the following steps:
Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.
Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated thiophene with a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride).
Esterification: The final step involves the esterification of the formylated bromothiophene with methyl 3-bromopropanoate in the presence of a base such as triethylamine.
Industrial Production Methods
化学反応の分析
Types of Reactions
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: 3-(4-bromo-5-carboxythiophen-2-yl)propanoate.
Reduction: 3-(4-bromo-5-hydroxymethylthiophen-2-yl)propanoate.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing thiophene rings.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific biological pathways involving thiophene derivatives.
Material Science: It is employed in the synthesis of materials with specific electronic properties, such as conductive polymers and organic semiconductors.
Biological Studies: The compound is used in studies investigating the biological activity of thiophene-containing molecules, including their potential as antimicrobial or anticancer agents.
作用機序
The mechanism of action of Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate depends on its specific application. In medicinal chemistry, its biological activity is often related to its interaction with molecular targets such as enzymes or receptors. The presence of the bromo and formyl groups can influence its binding affinity and specificity towards these targets, thereby modulating biological pathways.
類似化合物との比較
Methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate can be compared with other thiophene derivatives such as:
Methyl 3-(4-bromo-2-thienyl)propanoate: Lacks the formyl group, which may result in different reactivity and biological activity.
Methyl 3-(5-formyl-2-thienyl)propanoate: Lacks the bromo group, which can affect its substitution reactions and electronic properties.
Methyl 3-(4-chloro-5-formylthiophen-2-yl)propanoate:
The uniqueness of this compound lies in the combination of the bromo and formyl groups on the thiophene ring, which provides distinct reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C9H9BrO3S |
|---|---|
分子量 |
277.14 g/mol |
IUPAC名 |
methyl 3-(4-bromo-5-formylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H9BrO3S/c1-13-9(12)3-2-6-4-7(10)8(5-11)14-6/h4-5H,2-3H2,1H3 |
InChIキー |
VMDPGWIZZKDOPD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC(=C(S1)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Amino-4-[([1,1'-biphenyl]-4-yl)amino]anthracene-9,10-dione](/img/structure/B13149763.png)




